1-Undecanethiol
Overview
Description
1-Undecanethiol, also known as undecyl mercaptan or 1-undecylthiol, is an alkanethiol with the chemical formula CH₃(CH₂)₁₀SH. It is a colorless liquid with a strong, unpleasant odor. This compound is primarily used in the formation of self-assembled monolayers on various surfaces, which are crucial in nanotechnology and materials science .
Mechanism of Action
Target of Action
1-Undecanethiol, also known as Undecyl Mercaptan, is an alkanethiol that primarily targets a variety of surfaces to form a self-assembled monolayer (SAM) . The primary role of this compound is to immobilize the surface atoms and enhance the absorption of proteins .
Mode of Action
The interaction of this compound with its targets involves the formation of a self-assembled monolayer (SAM) on various surfaces . This process immobilizes the surface atoms, thereby enhancing the absorption of proteins . It can be synthesized by reacting bromo-1-undecanol and thiourea, followed by purification using ethyl acetate .
Biochemical Pathways
It’s known that the compound plays a significant role in the formation of self-assembled monolayers on surfaces, which can influence various biochemical processes, particularly those involving protein absorption .
Pharmacokinetics
It’s known that the compound is a liquid with a molecular weight of 18837, a boiling point of 257-259°C, and a density of 0841 g/cm³ at 25°C . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the immobilization of surface atoms and enhancement of protein absorption . This can have various downstream effects, depending on the specific proteins and cells involved.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is known to be incompatible with oxidizing agents, strong acids and bases, alkali metals, and nitric acid . It can react with water, steam, or acids to produce toxic and flammable vapors . Therefore, the environment in which this compound is used can significantly impact its effectiveness and safety.
Biochemical Analysis
Biochemical Properties
1-Undecanethiol plays a vital role in biochemical reactions, particularly in the formation of self-assembled monolayers (SAMs) on gold surfaces. These SAMs are used to immobilize surface atoms and enhance protein absorption . The compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can be used to functionalize polycarbonate filter membranes for immunological experiments, which can further be applied in the fabrication of plasmonic flow-through biosensor-based applications . Additionally, this compound can reduce non-specific protein adsorption, making it valuable in biochemical assays .
Cellular Effects
This compound influences various cellular processes and functions. It has been shown to affect the attachment and morphology of adipose-derived stromal cells (ADSCs) when used in self-assembled monolayers . The surface chemistry of this compound-modified SAMs regulates the exposure of cell-binding domains of adsorbed proteins, such as bovine fibronectin and vitronectin, which are crucial for cell attachment and spreading . This compound can also impact cell signaling pathways and gene expression by modifying the cellular microenvironment.
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of self-assembled monolayers (SAMs) on surfaces like gold . These SAMs create a structured environment that can influence the behavior of proteins and other biomolecules. The compound’s thiol group (-SH) binds to metal surfaces, forming a stable bond that immobilizes the surface atoms and enhances protein absorption . This interaction can lead to enzyme inhibition or activation, depending on the specific biochemical context.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. This compound is known to form stable SAMs, but its effectiveness can diminish over time due to environmental factors such as oxidation . Long-term studies have shown that the compound can maintain its functional properties for extended periods, making it suitable for various biochemical applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively form SAMs and enhance protein absorption without causing significant adverse effects . At higher doses, it may exhibit toxic effects, such as irritation to the skin, eyes, and respiratory tract . It is essential to determine the optimal dosage to balance efficacy and safety in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound’s thiol group can participate in redox reactions, influencing metabolic flux and metabolite levels . It can also interact with enzymes involved in detoxification processes, such as glutathione S-transferases, which play a role in the metabolism of thiol-containing compounds.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s hydrophobic nature allows it to integrate into lipid membranes, facilitating its distribution across cellular compartments . Additionally, its thiol group can form bonds with metal ions, influencing its localization and accumulation in specific tissues.
Subcellular Localization
This compound’s subcellular localization is influenced by its chemical properties and interactions with cellular components. The compound can localize to specific compartments, such as the plasma membrane, where it forms SAMs . Post-translational modifications, such as the addition of targeting signals, can further direct this compound to specific organelles, affecting its activity and function within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Undecanethiol can be synthesized through the reaction of bromo-1-undecanol with thiourea, followed by purification using ethyl acetate . The reaction conditions typically involve heating the reactants under reflux to facilitate the formation of the thiol group.
Industrial Production Methods: In industrial settings, this compound is produced through similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and controlled reaction conditions to ensure the consistent quality of the final product. The purification steps may include distillation and recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 1-Undecanethiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides or sulfonic acids.
Reduction: It can be reduced to form the corresponding alkane.
Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO₃H).
Reduction: Corresponding alkane (R-H).
Substitution: Various substituted thiols depending on the reactants used.
Scientific Research Applications
1-Undecanethiol has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 1-Dodecanethiol (CH₃(CH₂)₁₁SH)
- 1-Decanethiol (CH₃(CH₂)₉SH)
- 1-Hexadecanethiol (CH₃(CH₂)₁₅SH)
- 1-Octadecanethiol (CH₃(CH₂)₁₇SH)
Comparison: 1-Undecanethiol is unique due to its specific chain length, which provides a balance between hydrophobicity and reactivity. Compared to shorter-chain thiols like 1-decanethiol, it offers better surface coverage and stability. Longer-chain thiols like 1-hexadecanethiol and 1-octadecanethiol provide higher hydrophobicity but may result in less reactive surfaces .
Properties
IUPAC Name |
undecane-1-thiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24S/c1-2-3-4-5-6-7-8-9-10-11-12/h12H,2-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCIDWXHLGNEQSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3(CH2)10SH, Array, C11H24S | |
Record name | 1-UNDECANETHIOL | |
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Record name | 1-UNDECANETHIOL | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID4074564 | |
Record name | 1-Undecanethiol | |
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Molecular Weight |
188.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1-undecanethiol is a liquid with a bad smell. Mp: -3 °C; bp: 259.5 °C. Density: 0.841 g cm-3 at 25 °C., Liquid; [NIOSH], LIQUID WITH CHARACTERISTIC ODOUR., Liquid. | |
Record name | 1-UNDECANETHIOL | |
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Record name | 1-UNDECANETHIOL | |
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Record name | 1-Undecanethiol | |
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Boiling Point |
495 °F at 760 mmHg (NIOSH, 2023), 257-259 °C, 495 °F | |
Record name | 1-UNDECANETHIOL | |
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Flash Point |
109 °C | |
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Solubility |
Insoluble (NIOSH, 2023), Solubility in water: none, Insoluble | |
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Density |
0.84 (NIOSH, 2023) - Less dense than water; will float, Relative density (water = 1): 0.84, 0.84 | |
Record name | 1-UNDECANETHIOL | |
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CAS No. |
5332-52-5 | |
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Melting Point |
27 °F (NIOSH, 2023), -3 °C, 27 °F | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1-Undecanethiol?
A1: The molecular formula of this compound is C11H24S, and its molecular weight is 188.38 g/mol.
Q2: How does this compound interact with gold surfaces?
A2: this compound forms self-assembled monolayers (SAMs) on gold surfaces through a strong gold-sulfur interaction. The thiol group (-SH) binds to the gold, leaving the alkyl chain exposed. [, , , ]
Q3: What are the typical spectroscopic techniques used to characterize this compound SAMs?
A3: Common techniques include:
- X-ray Photoelectron Spectroscopy (XPS): Provides information on elemental composition and chemical states within the SAM. [, , , , ]
- Polarization Modulation Fourier Transform Infrared Spectroscopy (PM-FTIRRAS): Helps determine the orientation and conformational order of molecules within the SAM by analyzing vibrational modes. [, ]
- Atomic Force Microscopy (AFM): Offers high-resolution imaging of the SAM surface, revealing its topography and potential defects. [, , , , ]
Q4: What is the role of this compound in modifying surface wettability?
A4: this compound creates a hydrophobic surface due to the presence of the terminal methyl group (-CH3) on its alkyl chain. This property is valuable for applications like microfluidics, where controlled fluid flow is crucial. [, ]
Q5: How stable are this compound SAMs in electrochemical settings?
A5: The stability depends on factors like applied potential and electrolyte composition. Generally, they are stable within a specific electrochemical window, beyond which they can undergo degradation. [, , , ]
Q6: Can this compound be used in biosensing applications?
A6: Yes, this compound is often used as a base layer for immobilizing biomolecules like proteins and DNA. Its ability to form well-defined SAMs on gold electrodes makes it suitable for biosensor development. [, , , , ]
Q7: How does the length of the alkyl chain in alkanethiols influence SAM formation and properties?
A8: Longer alkyl chains lead to more densely packed and ordered SAMs with increased hydrophobicity. Shorter chains can result in less ordered films with greater permeability to ions and molecules. [, ]
Q8: What is the effect of introducing functional groups at the terminal position of the alkanethiol?
A9: Terminal functional groups significantly alter the surface properties of the SAM. For example, a carboxylic acid group (-COOH) introduces negative charge and increases hydrophilicity, while an amino group (-NH2) imparts positive charge. [, , , , ]
Q9: How is computational chemistry employed in studying this compound SAMs?
A10: Computational methods like molecular dynamics simulations help understand the self-assembly process, predict SAM structure, and study interactions with other molecules at the interface. [, ]
Q10: Can Quantitative Structure-Activity Relationship (QSAR) models be developed for this compound and its derivatives?
A10: QSAR models can be developed to correlate the structural features of different alkanethiols with their physicochemical properties, such as wettability, electron transfer rates, and protein adsorption. These models can aid in designing SAMs with tailored properties for specific applications.
Q11: Are there any specific safety concerns associated with handling this compound?
A12: Like many thiols, this compound has a strong, unpleasant odor and can be irritating to the skin and respiratory system. Appropriate personal protective equipment should be used during handling. []
Q12: What is known about the environmental impact and degradation of this compound?
A13: Limited information is available on the environmental fate and effects of this compound. As with any chemical, proper waste disposal and environmental considerations are essential. [, ]
Q13: How is the quality and purity of this compound ensured?
A14: Various analytical techniques, including gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy, are used to assess purity and confirm the identity of this compound. [, , ]
Q14: What are the key considerations for analytical method validation when quantifying this compound in different matrices?
A15: Method validation should establish the accuracy, precision, specificity, linearity, range, detection limit, and robustness of the chosen analytical method for the specific sample type and concentration range of interest. []
Q15: What are some emerging areas of research involving this compound?
A15: Current research focuses on:
- Developing novel biosensors with improved sensitivity and selectivity by optimizing this compound SAMs. []
- Exploring the use of this compound in molecular electronics and nanotechnology for creating functional devices. [, , ]
- Investigating the potential of this compound-modified surfaces in controlling cell adhesion and behavior for tissue engineering applications. [, ]
Q16: Are there any known alternatives or substitutes for this compound in its various applications?
A17: Yes, other alkanethiols with varying chain lengths and terminal functional groups can be used depending on the specific application. Other surface modification techniques like silane chemistry can also be considered. [, ]
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